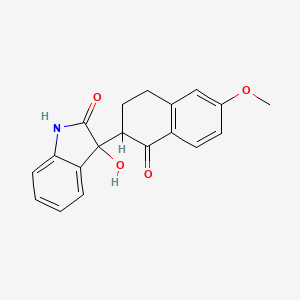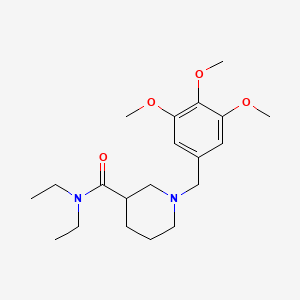
5-(4-chlorophenyl)-N-(4-methyl-2-nitrophenyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-chlorophenyl)-N-(4-methyl-2-nitrophenyl)-2-furamide, also known as TAK-915, is a novel compound that has been studied for its potential therapeutic applications in neurological disorders. It belongs to the class of furan-based compounds and has been shown to have promising effects on cognitive function in preclinical studies.
Mécanisme D'action
5-(4-chlorophenyl)-N-(4-methyl-2-nitrophenyl)-2-furamide is believed to act as a selective antagonist of the alpha-7 nicotinic acetylcholine receptor, which is involved in cognitive function and memory. By blocking this receptor, 5-(4-chlorophenyl)-N-(4-methyl-2-nitrophenyl)-2-furamide may enhance the activity of other neurotransmitters that are involved in learning and memory.
Biochemical and Physiological Effects:
5-(4-chlorophenyl)-N-(4-methyl-2-nitrophenyl)-2-furamide has been shown to improve cognitive function and memory in preclinical studies, and it has been suggested that it may have potential therapeutic applications in neurological disorders. However, the exact biochemical and physiological effects of 5-(4-chlorophenyl)-N-(4-methyl-2-nitrophenyl)-2-furamide are still being studied, and more research is needed to fully understand its mechanisms of action.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-(4-chlorophenyl)-N-(4-methyl-2-nitrophenyl)-2-furamide for lab experiments is its selectivity for the alpha-7 nicotinic acetylcholine receptor, which allows for more targeted studies of its effects on cognitive function and memory. However, one limitation of 5-(4-chlorophenyl)-N-(4-methyl-2-nitrophenyl)-2-furamide is that its exact mechanisms of action are still being studied, and more research is needed to fully understand its potential therapeutic applications.
Orientations Futures
There are several future directions for research on 5-(4-chlorophenyl)-N-(4-methyl-2-nitrophenyl)-2-furamide, including:
1. Further studies on its mechanisms of action and potential therapeutic applications in neurological disorders.
2. Clinical trials to evaluate its safety and efficacy in humans.
3. Studies on the optimal dosage and administration of 5-(4-chlorophenyl)-N-(4-methyl-2-nitrophenyl)-2-furamide for therapeutic use.
4. Development of more potent and selective compounds based on the structure of 5-(4-chlorophenyl)-N-(4-methyl-2-nitrophenyl)-2-furamide.
5. Studies on the potential interactions of 5-(4-chlorophenyl)-N-(4-methyl-2-nitrophenyl)-2-furamide with other neurotransmitters and drugs.
In conclusion, 5-(4-chlorophenyl)-N-(4-methyl-2-nitrophenyl)-2-furamide is a novel compound that has shown promising effects on cognitive function and memory in preclinical studies. However, more research is needed to fully understand its mechanisms of action and potential therapeutic applications in neurological disorders. Further studies on 5-(4-chlorophenyl)-N-(4-methyl-2-nitrophenyl)-2-furamide and related compounds may lead to the development of new treatments for cognitive impairment and other neurological disorders.
Méthodes De Synthèse
The synthesis of 5-(4-chlorophenyl)-N-(4-methyl-2-nitrophenyl)-2-furamide involves a multi-step process that includes the reaction of 4-chloroaniline with 4-methyl-2-nitrobenzoic acid to form the intermediate compound, followed by the reaction of the intermediate with furan-2-carboxylic acid to yield 5-(4-chlorophenyl)-N-(4-methyl-2-nitrophenyl)-2-furamide. The purity and yield of the final product can be improved through various purification techniques.
Applications De Recherche Scientifique
5-(4-chlorophenyl)-N-(4-methyl-2-nitrophenyl)-2-furamide has been extensively studied for its potential therapeutic applications in neurological disorders such as Alzheimer's disease, schizophrenia, and cognitive impairment. Preclinical studies have shown that 5-(4-chlorophenyl)-N-(4-methyl-2-nitrophenyl)-2-furamide can improve cognitive function and memory in animal models, and it has been suggested that it may act as a selective antagonist of the alpha-7 nicotinic acetylcholine receptor.
Propriétés
IUPAC Name |
5-(4-chlorophenyl)-N-(4-methyl-2-nitrophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O4/c1-11-2-7-14(15(10-11)21(23)24)20-18(22)17-9-8-16(25-17)12-3-5-13(19)6-4-12/h2-10H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VULXDFDHIRNBOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6119684 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{5-bromo-2-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B4984823.png)
![4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinol](/img/structure/B4984826.png)
![3-ethoxy-4-[2-(4-nitrophenoxy)ethoxy]benzaldehyde](/img/structure/B4984828.png)
![ethyl 2-[(1-adamantylcarbonyl)amino]-5-{[(3-methoxyphenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B4984830.png)
![N-(5-chloro-2-methylphenyl)-2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4984837.png)

![N-({4-methyl-5-[(2-oxo-2-phenylethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-2-furamide](/img/structure/B4984876.png)

![1-(4-bromophenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4984888.png)
![1-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-4-(2-methoxyethoxy)piperidine](/img/structure/B4984890.png)


![2-[(2-chlorobenzyl)thio]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4984914.png)